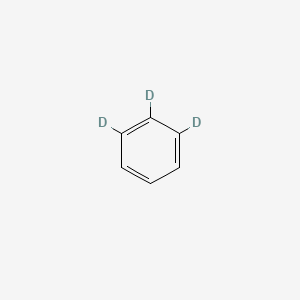

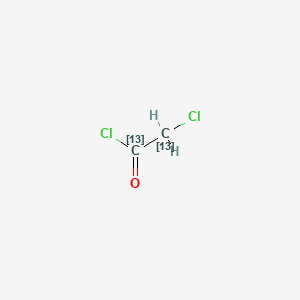

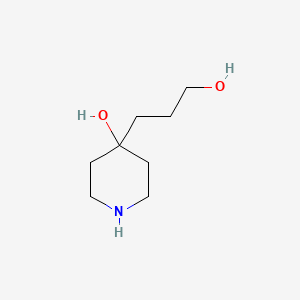

![molecular formula C38H53N7O4 B580352 (4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one CAS No. 1350928-05-0](/img/structure/B580352.png)

(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one

Descripción general

Descripción

(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (Zolmitriptan USP Related Compound F) is an impurity from the synthesis of Zolmitriptan. Zolmitriptan is a Serotonin 5HTID-receptor agonist.

Aplicaciones Científicas De Investigación

Discovery and Synthesis

Researchers have identified potent compounds like 2-{[2-((4S)-4-{(1E,3R)-8-fluoro-3-hydroxy-4,4-dimethyl-1-octenyl}-2-oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl}-1,3-thiazole-4-carboxylic acid as dual EP2 and EP3 agonists with selectivity against EP1 and EP4 subtypes. These compounds show potential in pharmacology due to their distinct structure and potent dual agonist activity (Kinoshita et al., 2016).

Structural Analysis and Impurities

Structural elucidation of related compounds has been essential in improving the purity of active pharmaceutical ingredients. For instance, isomeric impurities of Zolmitriptan were identified and characterized, contributing to the enhancement of drug purity (Neelakandan et al., 2013).

Chiral Analysis and Separation

A new chiral HPLC method was developed for Zolmitriptan and its impurities, showcasing the importance of chiral analysis in pharmaceutical research. This method enabled baseline separation of Zolmitriptan and its impurities, highlighting the role of chiral analysis in drug quality assurance (Srinivasu et al., 2005).

Potential Therapeutic Applications

Research on aminoalkyl and aminoalkanol derivatives of selected dicarboximides, which include similar structural elements, revealed compounds with high and selective cytotoxicity towards specific leukemia cells. Such compounds demonstrate the potential therapeutic applications of structurally complex molecules in oncology (Kuran et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer, also known as Zolmitriptan, are the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors belong to the serotonin receptor family and play a crucial role in the pathophysiology of migraines .

Mode of Action

Zolmitriptan acts as a selective agonist at the 5-HT 1B/1D/1F receptors . Its interaction with these receptors induces vasoconstriction of intracranial blood vessels and concurrently inhibits the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .

Biochemical Pathways

The activation of 5-HT 1B/1D/1F receptors by Zolmitriptan leads to a cascade of biochemical reactions that result in the constriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release . This helps to alleviate the symptoms of migraines.

Pharmacokinetics

Zolmitriptan is known to have a bioavailability of 40% when administered orally . It is metabolized in the liver, primarily through the CYP1A2 pathway, into active metabolites . The elimination half-life of Zolmitriptan is approximately 3 hours, and it is excreted through both the kidneys (65%) and feces (35%) .

Result of Action

The molecular and cellular effects of Zolmitriptan’s action include the constriction of dilated intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release . These actions help to alleviate the symptoms of migraines, such as headache, nausea, and sensitivity to light and sound.

Propiedades

IUPAC Name |

(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H49N7O4/c1-43(2)15-7-8-30(37(31-20-48-35(46)41-31)22-9-11-28-26(18-22)24(33(37)39-28)13-16-44(3)4)38(32-21-49-36(47)42-32)23-10-12-29-27(19-23)25(34(38)40-29)14-17-45(5)6/h9-12,18-19,30-32,39-40H,7-8,13-17,20-21H2,1-6H3,(H,41,46)(H,42,47)/t30?,31-,32-,37?,38?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUMVUWBYWKANZ-XETGEIALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C1(C2=CC3=C(C=C2)NC1=C3CCN(C)C)C4COC(=O)N4)C5(C6=CC7=C(C=C6)NC5=C7CCN(C)C)C8COC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC(C1(C2=CC3=C(C=C2)NC1=C3CCN(C)C)[C@H]4COC(=O)N4)C5(C6=CC7=C(C=C6)NC5=C7CCN(C)C)[C@H]8COC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)

![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)